molecular formula C9H8BrF2NO2 B6308945 4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide CAS No. 2007959-20-6

4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide

Cat. No. B6308945
CAS RN: 2007959-20-6
M. Wt: 280.07 g/mol
InChI Key: CMTJDXDWGRBDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-difluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H8BrF2NO2 and a molecular weight of 280.07 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrF2NO2/c1-13(15-2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 . This indicates the presence of bromine, fluorine, methoxy, and methylbenzamide groups in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 2-8°C .

Scientific Research Applications

4-Br-2,5-DFMMB has been studied for its potential applications in the fields of biochemistry and physiology. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a starting material for a variety of products. In addition, 4-Br-2,5-DFMMB has been used in the synthesis of various compounds, such as peptides, amides, and heterocyclic compounds. Furthermore, 4-Br-2,5-DFMMB has been used in the synthesis of drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Br-2,5-DFMMB is not fully understood. However, it is believed that the compound acts as a Lewis acid, which binds to nucleophilic substrates. This binding leads to the formation of an intermediate complex, which is then decomposed to form the desired product. In addition, 4-Br-2,5-DFMMB is believed to act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-2,5-DFMMB are not well understood. However, some studies have suggested that the compound may have potential therapeutic applications. For example, 4-Br-2,5-DFMMB has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, 4-Br-2,5-DFMMB has been studied for its potential to inhibit the activity of certain proteins, such as the human epidermal growth factor receptor 2 (HER2).

Advantages and Limitations for Lab Experiments

4-Br-2,5-DFMMB has several advantages and limitations for lab experiments. One of the main advantages of using 4-Br-2,5-DFMMB is that it is relatively inexpensive and widely available. In addition, the compound is soluble in organic solvents and is stable under a wide range of conditions. However, 4-Br-2,5-DFMMB is also toxic and can cause skin and eye irritation if handled improperly. Furthermore, the compound is flammable and should be handled with caution.

Future Directions

The future directions for 4-Br-2,5-DFMMB are numerous. One potential direction is to further explore the compound’s potential applications in biochemistry and physiology. Additionally, further research could be conducted to determine the compound’s potential therapeutic applications. Furthermore, 4-Br-2,5-DFMMB could be used as a starting material for the synthesis of various compounds, such as peptides and heterocyclic compounds. Finally, further research could be conducted to optimize the synthesis of 4-Br-2,5-DFMMB and to develop new methods of synthesis.

Synthesis Methods

4-Br-2,5-DFMMB can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-bromo-2,5-difluorobenzonitrile with methoxytrimethylsilane in the presence of a base, such as potassium carbonate. This reaction typically yields 4-Br-2,5-DFMMB in high yield and purity. Other methods of synthesis include the reaction of 4-bromo-2,5-difluorobenzonitrile with trimethylsilylmethanol in the presence of a strong base, such as sodium hydride, and the reaction of 4-bromo-2,5-difluorobenzonitrile with trimethylsilylmethylmagnesium chloride in the presence of a strong base, such as potassium carbonate.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2,5-difluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTJDXDWGRBDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1F)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.